1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Pharmaceutical Analysis Impurity Profiling Quality Control

Pharmaceutical impurity profiling demands exact reference standards. Generic acetophenone analogs cannot substitute for Salbutamol Impurity 50 in validated pharmacopoeial methods. • Validated Reference: Use this specific compound to ensure method specificity and accuracy per EP impurity guidelines. • Synthesis & Analysis: Key intermediate for Albuterol Dimer Ether (EP Impurity F) and other salbutamol-related impurities. • Supply Assurance: Available for immediate B2B procurement with full documentation.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 39235-58-0
Cat. No. B109115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
CAS39235-58-0
Synonyms1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone;  4’-Hydroxy-3’-(hydroxymethyl)acetophenone; _x000B_
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)CO
InChIInChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3
InChIKeyVRNWCXMMNFZAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone Overview


1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 39235-58-0), also known as 4-hydroxy-3-hydroxymethylacetophenone, is a small organic molecule with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a substituted acetophenone derivative, characterized by a phenolic hydroxyl group, a primary alcohol (hydroxymethyl), and a ketone moiety . This specific substitution pattern underpins its primary roles as a key intermediate in the synthesis of salbutamol-related compounds and as a designated reference standard for pharmaceutical impurity analysis .

Impurity Profiling Designated standard for salbutamol impurity profiling methods
Impurity Synthesis Key intermediate for synthesis of salbutamol impurity standards
Process Development Documented building block in patent-validated process routes

Why Analogs Cannot Substitute


Generic substitution of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone with other acetophenone derivatives (e.g., 4-hydroxyacetophenone or 4-hydroxy-3-methylacetophenone) is not viable for regulated analytical or defined synthetic pathways. Its unique ortho-hydroxymethyl substitution confers a distinct reactivity profile for forming specific salbutamol impurities . Furthermore, its designation as a specific impurity (Salbutamol Impurity 50) in pharmacopoeial standards means that analytical methods have been validated using this exact compound. Substituting it with an analog would invalidate the method's specificity, accuracy, and compliance with regulatory guidelines for impurity profiling .

Regulatory Identity
Only this compound is designated Salbutamol Impurity 50; analogs may not meet regulatory monograph requirements.
Synthetic Reactivity
Ortho-hydroxymethyl enables specific dimer ether formation; analogs lacking it may not support the targeted impurity synthesis.
Method Specificity
Validated methods use this exact compound; analog substitution may compromise method specificity and accuracy.

Differentiation Evidence


Salbutamol Impurity 50 Profiling

This compound is explicitly designated as a specific impurity (Salbutamol Impurity 50) for the bronchodilator drug salbutamol, a designation not shared by its close structural analogs like 4-hydroxyacetophenone or 4-hydroxy-3-methylacetophenone . This classification is based on its formation as a process-related impurity, requiring its use as a reference standard in validated analytical methods (e.g., HPLC) to ensure batch-to-batch consistency and regulatory compliance in drug manufacturing .

Impurity Designation
Class-level
Designated as Salbutamol Impurity 50
Ensures regulatory method specificity for impurity profiling
Based on pharmacopoeial monographs; verify with current standards
Pharmaceutical Analysis Impurity Profiling Quality Control

Albuterol Dimer Ether Intermediate

This compound serves as a critical intermediate in the synthesis of Albuterol Dimer Ether (CAS 147663-30-7), an impurity of the drug Albuterol (Salbutamol) [1]. Its hydroxymethyl and ketone groups are essential for the subsequent steps in this specific synthetic route. In contrast, simpler analogs like 4-hydroxy-3-methylacetophenone lack the primary alcohol necessary for the dimerization and etherification reactions, making them unsuitable for this synthetic pathway .

Synthetic Utility
Reported
Critical intermediate for Albuterol Dimer Ether synthesis
Hydroxymethyl group enables specific dimerization/etherification steps
Comparative studies with analogs confirm unique reactivity
Organic Synthesis Medicinal Chemistry Process Development

Patent-Documented Reactivity

A patented procedure (US06136852) explicitly utilizes the brominated derivative of this compound, 2-Bromo-4'-hydroxy-3'-hydroxymethylacetophenone, as a reactant in the synthesis of a protected benzodioxin ethanone . The procedure details a specific reaction scale (17.7 g), catalysts, and conditions, highlighting the compound's established reactivity in a documented industrial process. This level of procedural documentation is not available for many of its close structural analogs, providing a unique advantage for process development.

Process Documentation
Head-to-head
Patented procedure (US06136852) with detailed reaction conditions
De-risks process development with documented reactivity and scale
Reaction scale, catalysts, and conditions are specified
Process Chemistry Patent Literature Bromination

Application Scenarios


Salbutamol Impurity Profiling Method

This compound is the preferred material for developing and validating HPLC or LC-MS methods for quantifying Salbutamol Impurity 50 in drug substance and finished product batches. Its use ensures accurate identification and quantitation of this specific impurity, which is crucial for meeting the stringent acceptance criteria set by regulatory bodies like the European Pharmacopoeia (EP) .

Synthesis of Salbutamol Impurity Standards

As a key intermediate, this compound is essential for the in-house synthesis of Albuterol Dimer Ether (Salbutamol EP Impurity F) and other complex salbutamol-related compounds [1]. Its unique ortho-hydroxymethyl group is necessary for the specific reactions leading to these impurities, which are required for analytical reference and toxicological studies .

Process Development of Protected Acetophenone Intermediates

The compound's documented use in patented synthetic routes, such as US06136852, makes it a valuable building block for process chemists developing or optimizing the synthesis of complex, protected acetophenone derivatives used in fine chemical and pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
Salbutamol impurity profiling method development
Designated impurity reference standard
HPLC/LC-MS method specificity and accuracy
Synthesis of salbutamol impurity reference standards
Ortho-hydroxymethyl group for dimer ether formation
Synthetic route compatibility and impurity identity
Process development of protected acetophenone intermediates
Patent-documented reactivity and scalability
Reaction condition optimization and scale-up review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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